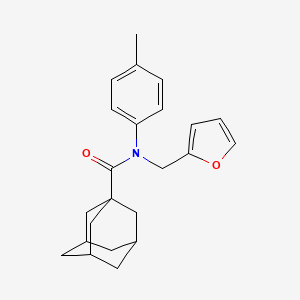![molecular formula C13H16Cl3NO2 B5067578 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine, also known as TRPM, is a synthetic compound that is commonly used in scientific research. It is a morpholine derivative that has been synthesized for its potential use as a selective antagonist of the transient receptor potential melastatin (TRPM) ion channels. In
作用機序
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine acts as a competitive antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels, binding to the channels and preventing the influx of calcium ions. This inhibition of calcium influx has been shown to have a variety of effects on cellular signaling pathways, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine are dependent on the specific biological system being studied. In neuronal systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to modulate pain perception and regulate the release of neurotransmitters. In cardiovascular systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to play a role in regulating blood pressure and heart rate. In immune systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to regulate the production of cytokines and modulate the immune response.
実験室実験の利点と制限
The advantages of using 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine in lab experiments include its high selectivity for 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels, its well-characterized mechanism of action, and its ability to modulate a variety of physiological processes. However, the limitations of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
The future directions for 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine research include the development of more selective and potent 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine antagonists, the exploration of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine's role in various biological systems, and the potential therapeutic applications of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine antagonists. Additionally, further research is needed to better understand the potential off-target effects and toxicity of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine, as well as its pharmacokinetic properties in vivo.
Conclusion:
In conclusion, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine is a synthetic compound that has been synthesized for its potential use as a selective antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels. It has been extensively characterized and has been used in scientific research to better understand the role of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine channels in various biological systems. While 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has advantages and limitations for lab experiments, its potential therapeutic applications and future directions in research make it an important compound in the field of scientific research.
合成法
The synthesis of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine involves the reaction of 2,4,6-trichlorophenol with 3-chloropropylamine in the presence of a base, followed by the addition of morpholine. This method has been optimized for high yield and purity, and the resulting product has been extensively characterized by various analytical techniques.
科学的研究の応用
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been used in scientific research as a selective antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels. These ion channels are involved in a variety of physiological processes, including pain perception, thermoregulation, and taste sensation. By blocking 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine channels, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine can help researchers better understand the role of these channels in various biological systems.
特性
IUPAC Name |
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO2/c14-10-8-11(15)13(12(16)9-10)19-5-1-2-17-3-6-18-7-4-17/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPZIWNAKGZJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4,6-Trichlorophenoxy)propyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(1-adamantyl)-2-methylphenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5067497.png)
![2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5067511.png)
![2-({1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5067513.png)

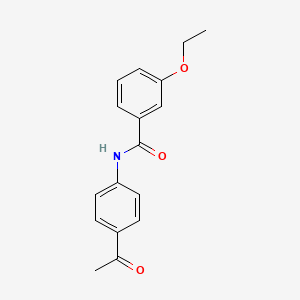
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5067526.png)
![1-(2-chloro-2-propen-1-yl)-7-methyl-3-({[3-(4-morpholinyl)propyl]amino}methyl)-2(1H)-quinolinone](/img/structure/B5067538.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)
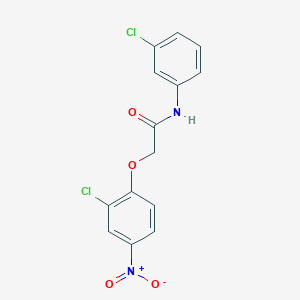
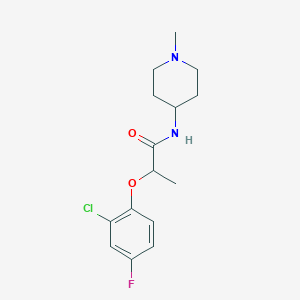
![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)
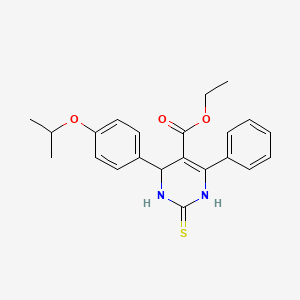
![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)
